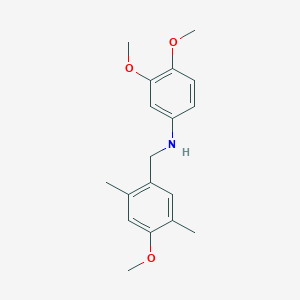
(3,4-dimethoxyphenyl)(4-methoxy-2,5-dimethylbenzyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,4-dimethoxyphenyl)(4-methoxy-2,5-dimethylbenzyl)amine, commonly known as DMMDA-2, is a chemical compound that belongs to the class of phenethylamines. It was first synthesized by Alexander Shulgin in 1970 and is known for its psychoactive properties. DMMDA-2 is a potent hallucinogen and has been used in scientific research to study its mechanism of action and effects on the human body.
Mécanisme D'action
The exact mechanism of action of DMMDA-2 is not fully understood. However, it is believed to act as a partial agonist at the 5-HT2A receptor, which is a subtype of the serotonin receptor. This receptor is involved in the regulation of mood, perception, and cognition. DMMDA-2 is also believed to act on other receptors, such as the dopamine and norepinephrine receptors, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
DMMDA-2 has been found to produce a range of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as cause changes in body temperature and respiratory rate. DMMDA-2 has also been found to increase the release of serotonin, dopamine, and norepinephrine in the brain, which may contribute to its psychoactive effects.
Avantages Et Limitations Des Expériences En Laboratoire
DMMDA-2 has several advantages for use in lab experiments. It is a potent hallucinogen and produces profound changes in perception, thought, and mood, making it useful for studying the neural basis of consciousness. DMMDA-2 is also relatively easy to synthesize and has a high purity, which makes it suitable for use in controlled experiments.
However, there are also limitations to the use of DMMDA-2 in lab experiments. It is a controlled substance and is illegal in many countries, which can make it difficult to obtain for research purposes. DMMDA-2 is also a potent hallucinogen and can produce intense and unpredictable effects, which can make it difficult to control in experimental settings.
Orientations Futures
There are several future directions for research on DMMDA-2. One area of interest is the relationship between DMMDA-2 and other psychoactive substances, such as LSD and psilocybin. Another area of interest is the use of DMMDA-2 in the treatment of mental health disorders, such as depression and anxiety. Finally, there is a need for further research on the long-term effects of DMMDA-2 on the brain and body, as well as its potential for addiction and abuse.
Conclusion:
In conclusion, (3,4-dimethoxyphenyl)(4-methoxy-2,5-dimethylbenzyl)amine, or DMMDA-2, is a potent hallucinogen that has been used in scientific research to study its effects on the human body. DMMDA-2 has been found to produce profound changes in perception, thought, and mood, and has been used to investigate the neural basis of consciousness. While DMMDA-2 has several advantages for use in lab experiments, there are also limitations to its use, and further research is needed to fully understand its effects on the brain and body.
Méthodes De Synthèse
The synthesis of DMMDA-2 involves several steps. The first step is the reaction between 3,4-dimethoxybenzaldehyde and 4-methoxy-2,5-dimethylphenylacetonitrile in the presence of sodium methoxide. This reaction produces a yellow oil, which is then dissolved in ethanol and treated with hydrogen chloride gas to produce DMMDA-2 hydrochloride. The final product is obtained by recrystallization from ethanol.
Applications De Recherche Scientifique
DMMDA-2 has been used in scientific research to study its effects on the human body. It is a potent hallucinogen and has been found to produce profound changes in perception, thought, and mood. DMMDA-2 has been used in studies to investigate the neural basis of consciousness and to explore the relationship between brain function and subjective experience.
Propriétés
IUPAC Name |
3,4-dimethoxy-N-[(4-methoxy-2,5-dimethylphenyl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-12-9-17(21-4)13(2)8-14(12)11-19-15-6-7-16(20-3)18(10-15)22-5/h6-10,19H,11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTINYGJUDBUCFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C)CNC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethoxy-N-[(4-methoxy-2,5-dimethylphenyl)methyl]aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[({[(2-phenyl-4-quinolinyl)carbonyl]amino}carbonothioyl)amino]benzoic acid](/img/structure/B5854919.png)



![methyl 7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B5854948.png)

![3-[(4-methylphenyl)thio]-N-[3-(methylthio)phenyl]propanamide](/img/structure/B5854965.png)



![4-methoxy-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide](/img/structure/B5854984.png)